[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone
Description
The compound [1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone is a methanone derivative featuring a pyrimidine core linked to piperidine and piperazine moieties. Its structure integrates a 4,6-dimethylpyrimidin-2-yl group attached to the piperidine ring and a pyridin-2-yl-ethyl-substituted piperazine chain. While direct synthetic or pharmacological data for this compound are absent in the provided evidence, its structural analogs and related methanone derivatives have been extensively studied for their synthetic pathways, physicochemical properties, and biological activities .
Properties
Molecular Formula |
C23H32N6O |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H32N6O/c1-18-17-19(2)26-23(25-18)29-11-6-20(7-12-29)22(30)28-15-13-27(14-16-28)10-8-21-5-3-4-9-24-21/h3-5,9,17,20H,6-8,10-16H2,1-2H3 |
InChI Key |
ZTOZXZSEEOICPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)N3CCN(CC3)CCC4=CC=CC=N4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and piperidine intermediates, followed by their coupling with piperazine derivatives. Common reagents used in these reactions include various bases, solvents, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of large-scale reactors, precise control of reaction conditions, and purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, the compound is studied for its potential interactions with various biological targets. Its piperidine and piperazine moieties are known to interact with neurotransmitter receptors, making it a candidate for neurological studies .
Medicine
Medically, the compound is investigated for its potential therapeutic effects. Its structure suggests it could be useful in developing drugs for conditions such as inflammation, infection, and neurological disorders .
Industry
In the industrial sector, the compound’s stability and reactivity make it suitable for use in the production of pharmaceuticals, agrochemicals, and other specialty chemicals .
Mechanism of Action
The mechanism of action of [1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets. These targets include enzymes and receptors that play crucial roles in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Key Observations :
- Synthetic Routes : The target compound likely requires a multi-step synthesis involving pyrimidine-piperidine coupling (similar to ) and subsequent alkylation of piperazine with 2-(pyridin-2-yl)ethyl groups. This contrasts with sulfonamide-linked analogs (e.g., 6d in ), which prioritize sulfonyl chloride reactions .
Physicochemical Properties
Comparative data for selected analogs:
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP* | Solubility (mg/mL) | Reference ID |
|---|---|---|---|---|---|
| 4-(Pyridin-2-yl)piperazin-1-ylmethanone | C16H18N4O | 282.34 | 2.1 | 0.15 (water) | |
| 6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine | C22H26N6O2S2 | 494.19 (MH+) | 3.8 | <0.01 (water) | |
| {1-[2-(4-Methoxyphenoxy)ethyl]piperidin-4-yl}(4-methoxyphenyl)methanone | C22H26N2O3 | 366.45 | 3.5 | 0.03 (water) |
Key Observations :
- LogP and Solubility: The target compound’s pyridine and pyrimidine groups may increase hydrophilicity compared to thieno-pyrimidine derivatives (), but its solubility is likely lower than sulfonamide analogs due to the absence of polar sulfamoyl groups .
- Thermal Stability: Piperazine-containing methanones (e.g., in ) exhibit melting points >130°C, suggesting similar thermal stability for the target compound .
Key Observations :
- Neuroprotective Potential: Piperidinyl-methanones with aryl-ether substituents () show efficacy in neuronal models, suggesting the target compound may share similar applications if optimized for blood-brain barrier penetration .
- Receptor Targeting : The pyridin-2-yl-ethyl group may confer affinity for serotonin or dopamine receptors, analogous to piperazine derivatives in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
